alpha-Phellandrene

描述

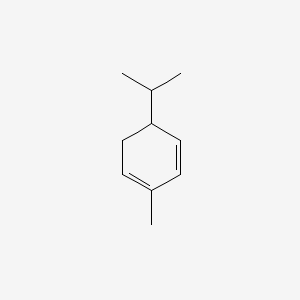

Structure

3D Structure

属性

IUPAC Name |

2-methyl-5-propan-2-ylcyclohexa-1,3-diene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4-6,8,10H,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGLDWXZKYODSOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(C=C1)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047593 |

Source

|

| Record name | alpha-Phellandrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Hawley], Liquid, Colourless to slightly yellow, mobile liquid; peppery, woody, herbaceous aroma |

Source

|

| Record name | alpha-Phellandrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3590 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | alpha-Phellandrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035850 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | alpha-Phellandrene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1327/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

PRACTICALLY INSOL IN WATER; SOL IN ETHER /D- & L-FORMS/, 5000 mg/L @ 25 °C (exp), Insoluble in water; soluble in oils, Soluble (in ethanol) |

Source

|

| Record name | ALPHA-PHELLANDRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1130 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | alpha-Phellandrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035850 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | alpha-Phellandrene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1327/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.845-0.855 |

Source

|

| Record name | alpha-Phellandrene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1327/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

1.4 [mmHg] |

Source

|

| Record name | alpha-Phellandrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3590 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

COLORLESS OIL | |

CAS No. |

99-83-2 |

Source

|

| Record name | alpha-Phellandrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Phellandrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Cyclohexadiene, 2-methyl-5-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Phellandrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-mentha-1,5-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-PHELLANDRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49JV13XE39 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALPHA-PHELLANDRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1130 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | alpha-Phellandrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035850 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

249.00 °C. @ 760.00 mm Hg |

Source

|

| Record name | alpha-Phellandrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035850 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

alpha-Phellandrene chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Phellandrene is a naturally occurring cyclic monoterpene found in the essential oils of various plants, including many Eucalyptus species, turmeric, and citrus oils. It exists as two enantiomers, (+)-α-phellandrene and (-)-α-phellandrene, which contribute to the characteristic aroma of these botanicals.[1] Beyond its sensory properties, α-phellandrene has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This technical guide provides an in-depth overview of the chemical structure, properties, experimental protocols, and known biological signaling pathways of α-phellandrene, intended to serve as a valuable resource for researchers and professionals in drug development.

Chemical Structure and Properties

α-Phellandrene is a cyclic diene with the molecular formula C₁₀H₁₆.[1] Its IUPAC name is 2-methyl-5-(1-methylethyl)-1,3-cyclohexadiene. The structure features a six-membered ring with two conjugated double bonds and two chiral centers, giving rise to its stereoisomers.

Physicochemical Properties

A summary of the key physicochemical properties of α-phellandrene is presented in the table below. Data has been compiled from various reputable sources.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆ | [1] |

| Molecular Weight | 136.23 g/mol | |

| Appearance | Colorless to pale yellow oily liquid | |

| Odor | Peppery, minty, citrusy | |

| Boiling Point | 175-176 °C at 760 mmHg | |

| Melting Point | < -25 °C | |

| Density | 0.84-0.85 g/cm³ at 20°C | |

| Refractive Index | 1.471-1.477 at 20°C | |

| Flash Point | Approximately 47-49 °C | |

| Solubility | Insoluble in water; soluble in ethanol, ether, and other organic solvents. | |

| logP (o/w) | ~3.4 |

Spectroscopic Data

The structural elucidation of α-phellandrene is typically confirmed through various spectroscopic techniques.

| Technique | Key Features |

| ¹H NMR | Signals corresponding to olefinic protons, allylic protons, and the isopropyl and methyl groups. |

| ¹³C NMR | Resonances for sp² and sp³ hybridized carbons, including the four olefinic carbons. |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 136, with characteristic fragmentation patterns. |

| Infrared (IR) Spectroscopy | Absorption bands corresponding to C-H stretching and bending vibrations, and C=C stretching of the diene system. |

Experimental Protocols

This section details generalized methodologies for the isolation, purification, and analysis of α-phellandrene, as well as a synthetic application. These protocols are intended as a guide and may require optimization based on the specific starting material and laboratory conditions.

Isolation of α-Phellandrene from Eucalyptus Leaves by Steam Distillation

This protocol describes the extraction of the essential oil from Eucalyptus leaves, a common source of α-phellandrene.

Materials and Equipment:

-

Fresh or dried Eucalyptus leaves

-

Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel/separatory funnel)

-

Heating mantle

-

Deionized water

-

Sodium sulfate (B86663) (anhydrous)

-

Glassware (beakers, flasks, etc.)

Procedure:

-

Preparation of Plant Material: Freshly harvested Eucalyptus leaves are washed to remove debris and coarsely chopped to increase the surface area for efficient oil extraction.[2]

-

Apparatus Setup: The steam distillation apparatus is assembled. The boiling flask is filled with deionized water to about two-thirds of its volume. The chopped leaves are placed in the biomass flask.

-

Distillation: The water in the boiling flask is heated to generate steam, which is then passed through the plant material in the biomass flask. The steam volatilizes the essential oils.

-

Condensation and Collection: The steam and essential oil vapor mixture travels to the condenser, where it is cooled and condenses back into a liquid. The distillate, a mixture of essential oil and water (hydrosol), is collected in a separatory funnel.[3][4]

-

Separation: The essential oil, being less dense than water, will form a layer on top of the hydrosol. The two layers are allowed to separate completely, and the aqueous layer is drained off.

-

Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water. The dried oil is then decanted into a dark glass vial and stored in a cool, dark place.

Purification of α-Phellandrene by Fractional Distillation

To isolate α-phellandrene from the extracted essential oil, fractional distillation under reduced pressure is employed to separate components based on their boiling points.

Materials and Equipment:

-

Crude Eucalyptus essential oil

-

Fractional distillation apparatus (including a round-bottom flask, fractionating column, condenser, and receiving flasks)

-

Vacuum pump and manometer

-

Heating mantle with a magnetic stirrer

-

Boiling chips

Procedure:

-

Apparatus Setup: The fractional distillation apparatus is assembled for vacuum distillation. Boiling chips are added to the round-bottom flask containing the crude essential oil.

-

Distillation: The system is evacuated to the desired pressure. The oil is heated gently with continuous stirring.

-

Fraction Collection: Fractions are collected based on their boiling points at the reduced pressure. The fraction corresponding to the boiling point of α-phellandrene is collected separately. The process is monitored by analyzing small samples of the distillate by GC-MS.

-

Storage: The purified α-phellandrene fraction is stored in a dark, airtight container under an inert atmosphere (e.g., nitrogen or argon) at low temperature to prevent oxidation.

Analysis of α-Phellandrene by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the qualitative and quantitative analysis of α-phellandrene in essential oil samples.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a flame ionization detector (FID) or coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is commonly used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 60°C) and is ramped up to a higher temperature (e.g., 240°C) at a specific rate (e.g., 3°C/min).[5]

-

Injector and Detector Temperature: Typically set at 250°C.

-

MS Parameters: Ionization is usually by electron impact (EI) at 70 eV, with a mass scan range of m/z 40-400.

Procedure:

-

Sample Preparation: The essential oil sample is diluted in a suitable solvent (e.g., methanol (B129727) or hexane) to an appropriate concentration (e.g., 1%).[6]

-

Injection: A small volume (e.g., 1 µL) of the diluted sample is injected into the GC.

-

Data Acquisition: The chromatogram and mass spectra are recorded.

-

Compound Identification: α-Phellandrene is identified by comparing its retention time and mass spectrum with those of a pure standard and by comparing its mass spectrum with spectral libraries (e.g., NIST).

Synthetic Protocol: Diels-Alder Reaction of α-Phellandrene

This protocol outlines a classic synthetic application of α-phellandrene as a diene in a Diels-Alder reaction.

Materials and Equipment:

-

α-Phellandrene

-

Maleic anhydride (B1165640)

-

Ethyl acetate (B1210297) (or another suitable solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask, equimolar amounts of α-phellandrene and maleic anhydride are dissolved in ethyl acetate.

-

Reaction: A reflux condenser is attached, and the mixture is heated to reflux for a specified period (e.g., 1-2 hours).

-

Workup: The reaction mixture is cooled to room temperature and then placed in an ice bath to induce crystallization of the product.

-

Isolation and Purification: The crystalline product is collected by vacuum filtration using a Büchner funnel. The product can be further purified by recrystallization from a suitable solvent.

Biological Activities and Signaling Pathways

α-Phellandrene exhibits a range of biological activities, with its anti-inflammatory and anticancer properties being the most extensively studied.

Anti-inflammatory Activity

α-Phellandrene has been shown to possess significant anti-inflammatory effects. Its mechanism of action involves the modulation of key inflammatory mediators and pathways. A primary mechanism is the inhibition of neutrophil migration to sites of inflammation.[2] It also stabilizes mast cells, preventing their degranulation and the release of pro-inflammatory mediators.[2] Furthermore, α-phellandrene has been observed to reduce the production of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[7] The downregulation of these cytokines may be mediated, in part, through the inhibition of the NF-κB signaling pathway.

References

- 1. maaknaturals.com [maaknaturals.com]

- 2. scribd.com [scribd.com]

- 3. How to Make Eucalyptus Oil [pureoilsindia.com]

- 4. How To Distill Your Own Eucalyptus Essential Oils [tycoremachine.com]

- 5. scitepress.org [scitepress.org]

- 6. researchgate.net [researchgate.net]

- 7. α-Phellandrene, a cyclic monoterpene, attenuates inflammatory response through neutrophil migration inhibition and mast cell degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Biological Activities of α-Phellandrene: A Technical Guide for Researchers

Abstract: α-Phellandrene (α-PA), a cyclic monoterpene found in the essential oils of various plants like Eucalyptus and Anethum graveolens, has garnered significant scientific interest for its diverse pharmacological properties.[1][2] This document provides an in-depth technical overview of the in vitro biological activities of α-phellandrene, focusing on its anti-inflammatory, antioxidant, anticancer, and antimicrobial effects. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of key mechanisms and workflows. The information compiled herein highlights α-phellandrene's potential as a lead compound for the development of novel therapeutic agents.[3][4]

Anti-inflammatory Activity

α-Phellandrene demonstrates significant anti-inflammatory properties in vitro by modulating key inflammatory mediators and pathways. Studies have shown its ability to inhibit the production of nitric oxide (NO) and reactive oxygen species (ROS), suppress pro-inflammatory cytokines, and interfere with leukocyte activity.[5][6]

Inhibition of Inflammatory Mediators

In macrophage cell models, α-phellandrene effectively reduces the production of crucial inflammatory molecules. At a concentration of 100 μM, it significantly inhibits NO production and superoxide (B77818) anion (O₂•⁻) generation.[5][7] Furthermore, it dose-dependently suppresses the secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[5][8]

Modulation of Inflammatory Pathways

The anti-inflammatory effects of α-phellandrene are linked to its ability to suppress the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[5][7] By inhibiting NF-κB, α-phellandrene downregulates the expression of various inflammatory genes. Its mechanism also involves modulating neutrophil migration and stabilizing mast cells, thereby preventing the release of inflammatory mediators.[6]

Data Summary: In Vitro Anti-inflammatory Activity

| Activity | Cell Line | Concentration | Result | Reference |

| NO Production Inhibition | Macrophages | 100 µM | 63.8% inhibition | [5][7] |

| Superoxide Anion (O₂•⁻) Reduction | Macrophages | 100 µM | 70.6 ± 4.3% reduction | [5][7] |

| NF-κB Suppression | - | 50 µM | 14.8% suppression of TNF-α induced NF-κB | [9] |

| TNF-α & IL-6 Inhibition | - | Dose-dependent | Significant suppression | [5][8] |

Experimental Protocol: Nitric Oxide (NO) Production Assay

This protocol outlines the determination of NO production by measuring nitrite (B80452) accumulation in culture supernatants using the Griess reagent.

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁵ cells/mL and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of α-phellandrene for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

-

Griess Reaction: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubation & Measurement: Incubate the mixture at room temperature for 10 minutes.

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

Visualization: α-Phellandrene's Anti-inflammatory Action

Caption: Inhibition of the NF-κB signaling pathway by α-Phellandrene.

Antioxidant Activity

α-Phellandrene exhibits notable antioxidant properties through various mechanisms, including direct radical scavenging and enhancement of cellular antioxidant defense systems.

Radical Scavenging and Reducing Power

α-Phellandrene has been evaluated for its ability to scavenge synthetic radicals and reduce oxidized metal ions. It demonstrates capacity to scavenge the ABTS cation radical and nitric oxide radicals, as well as to reduce Fe³⁺ to Fe²⁺ in the Ferric Reducing Antioxidant Power (FRAP) assay.[9]

Cellular Antioxidant Effects

In a cellular model of insulin (B600854) resistance induced by high glucose, α-phellandrene treatment was shown to significantly improve the activities of key endogenous antioxidant enzymes, including Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[10] This suggests that α-phellandrene can bolster the cell's intrinsic defenses against oxidative stress.

Data Summary: In Vitro Antioxidant Activity

| Assay | Result (IR50/IC50) | Reference |

| ABTS Cation Radical Scavenging | 367.7 ± 1.6 µg/mL | [9] |

| NO Radical Scavenging | 216.9 ± 5.7 µg/mL | [9] |

| Ferric Reducing Antioxidant Power (FRAP) | 1619.6 ± 8.7 µg/mL | [9] |

IR50: The concentration required to inhibit 50% of the radical.

Experimental Protocol: ABTS Radical Scavenging Assay

This protocol describes a common method for determining the total antioxidant capacity of a substance.[11]

-

Radical Generation: Prepare the ABTS radical cation (ABTS•⁺) by mixing a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Reagent Preparation: Dilute the ABTS•⁺ solution with ethanol (B145695) or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction Mixture: Add 10 µL of the α-phellandrene sample (at various concentrations) to 1 mL of the diluted ABTS•⁺ solution.

-

Incubation: Incubate the mixture for 6 minutes at room temperature.

-

Data Acquisition: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is determined from a dose-response curve.

Visualization: General Antioxidant Assay Workflow

Caption: Standard workflow for in vitro radical scavenging assays.

Anticancer Activity

α-Phellandrene has demonstrated potent anticancer properties against a range of cancer cell lines through multiple mechanisms, including the induction of cytotoxicity, apoptosis, necrosis, and autophagy.[12]

Cytotoxicity Across Cancer Cell Lines

α-Phellandrene exhibits cytotoxic effects on various cancer types. It reduces the viability of human liver cancer (J5) cells, with treatments of 30 µM and 50 µM resulting in 61% and 51% viability after 24 hours, respectively.[12] It is also cytotoxic to melanoma B-16/F-10 and Sarcoma 180 cells.[13] In combination with 5-fluorouracil, it synergistically reduces the viability of human colon cancer HT-29 cells.[14]

Mechanisms of Anticancer Action

-

Apoptosis: In leukemia cells, α-phellandrene induces apoptosis by activating the p53 signaling pathway and the mitochondria-dependent (intrinsic) pathway.[14] In HT-29 colon cancer cells, it enhances 5-FU-induced apoptosis by upregulating key molecules in both the intrinsic (cytochrome c, caspase-9, caspase-3) and extrinsic (caspase-8, Bid) pathways.[14]

-

Necrosis: In human liver tumor J5 cells, α-phellandrene at 30 µM was found to induce necrosis, a process possibly linked to a significant depletion of cellular ATP.[15] This was accompanied by increased LDH leakage and nitric oxide production.[15]

-

Autophagy: α-Phellandrene can trigger autophagy in human liver cancer cells by modulating the AKT/mTOR signaling pathway.[14]

Data Summary: In Vitro Anticancer Activity

| Cell Line | Activity | Concentration | Result | Reference |

| Human Liver Cancer (J5) | Cytotoxicity | 30 µM | 61% cell viability after 24h | [12] |

| Human Liver Cancer (J5) | Cytotoxicity | 50 µM | 51% cell viability after 24h | [12] |

| Melanoma (B-16/F-10) | Cytotoxicity (IC₅₀) | - | 436.0 µg/mL | [13] |

| Sarcoma 180 (S-180) | Cytotoxicity (IC₅₀) | - | 217.9 µg/mL | [13] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of α-phellandrene concentrations for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the purple formazan crystals formed by metabolically active cells.

-

Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm.

-

Calculation: Express cell viability as a percentage relative to the untreated control cells.

Visualization: α-Phellandrene-Induced Apoptosis Pathway

Caption: Mitochondria-dependent apoptosis pathway induced by α-Phellandrene.

Antimicrobial Activity

α-Phellandrene possesses broad-spectrum antimicrobial activity, having been shown to be effective against various Gram-positive and Gram-negative bacteria as well as fungi.[12]

Antibacterial and Antifungal Spectrum

In vitro studies have confirmed α-phellandrene's inhibitory action against a range of microbes. Susceptible bacteria include Bacillus subtilis, Escherichia coli, Salmonella choleraesuis, Micrococcus luteus, and Staphylococcus aureus.[12] Its antifungal properties have been demonstrated against species such as Candida albicans and Penicillium cyclopium.[12][16]

Mechanism of Antimicrobial Action

The primary mechanism of α-phellandrene's antimicrobial activity involves the disruption of microbial cell membrane integrity.[12] This leads to several detrimental effects on the cell:

-

Altered Morphology: It can cause changes in the physical structure of fungal mycelia.[12][16]

-

Increased Permeability: It compromises membrane stability, increasing its permeability.[16]

-

Leakage of Cellular Components: This disruption results in the leakage of essential ions, such as K⁺, and other intracellular materials, ultimately leading to cell death.[12][16]

Data Summary: In Vitro Antifungal Activity

| Organism | Assay | Result | Reference |

| Penicillium cyclopium | MIC | 1.7 mL/L | [16] |

| Penicillium cyclopium | MFC | 1.8 mL/L | [16] |

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration.

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of α-phellandrene in a 96-well microtiter plate containing growth medium.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well. Include positive (microbe, no drug) and negative (broth only) controls.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is visually identified as the lowest concentration of α-phellandrene in which there is no visible turbidity or growth.

-

MFC Determination (Optional): To determine the MFC, subculture aliquots from the wells showing no growth onto agar (B569324) plates. The lowest concentration that results in no growth on the agar is the MFC.

Visualization: Antimicrobial Mechanism of α-Phellandrene

Caption: Proposed mechanism of antimicrobial action for α-Phellandrene.

References

- 1. This compound and this compound-Rich Essential Oils: A Systematic Review of Biological Activities, Pharmaceutical and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A Narrative Review on the Bioactivity and Health Benefits of this compound [ouci.dntb.gov.ua]

- 5. Wound healing activity of terpinolene and α-phellandrene by attenuating inflammation and oxidative stress in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. α-Phellandrene, a cyclic monoterpene, attenuates inflammatory response through neutrophil migration inhibition and mast cell degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. proceedings.science [proceedings.science]

- 10. bepls.com [bepls.com]

- 11. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. α-Phellandrene exhibits antinociceptive and tumor-reducing effects in a mouse model of oncologic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. α‑Phellandrene enhances the apoptosis of HT‑29 cells induced by 5‑fluorouracil by modulating the mitochondria‑dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Induction of necrosis in human liver tumor cells by α-phellandrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of alpha-Phellandrene

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the molecular mechanisms underpinning the therapeutic potential of alpha-Phellandrene (α-PA), a naturally occurring cyclic monoterpene. It consolidates findings from preclinical studies, focusing on its anti-inflammatory, anticancer, and antioxidant activities. Methodologies from key experiments are detailed, and quantitative data are presented for comparative analysis.

Anti-inflammatory Mechanism of Action

This compound demonstrates significant anti-inflammatory properties through the modulation of key cellular and molecular mediators of inflammation. Its action involves the inhibition of immune cell migration, stabilization of mast cells, and suppression of pro-inflammatory signaling pathways.

Inhibition of Leukocyte Migration and Mast Cell Degranulation

Studies using models of acute inflammation show that α-PA effectively prevents neutrophil accumulation at the site of inflammation.[1] Through intravital microscopy, it has been observed that α-PA inhibits the rolling and adhesion of leukocytes to the vascular endothelium, which are critical steps in the inflammatory cascade.[1][2] Furthermore, α-PA inhibits the degranulation of mast cells, preventing the release of histamine (B1213489) and other inflammatory mediators.[1][2][3]

Modulation of Pro-inflammatory Cytokines and Mediators

A primary mechanism of α-PA's anti-inflammatory effect is its ability to suppress the production of key pro-inflammatory cytokines. It significantly inhibits the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][2][3][4] This action is linked to the inhibition of the NF-κB signaling pathway.[3][5] Additionally, α-PA has been shown to inhibit the production of nitric oxide (NO) and superoxide (B77818) anions (O₂⁻), further reducing inflammatory stress.[5]

Quantitative Data Summary: Anti-inflammatory Effects

| Parameter | Model System | Treatment/Concentration | Observed Effect | Reference |

| Neutrophil Accumulation | Carrageenan-induced peritonitis | 50, 100, or 200 mg/kg | Significant prevention (P<0.05) at all doses | [1][2] |

| Mast Cell Degranulation | Compound 48/80-induced | Not specified | Significant inhibition (P<0.001) | [1][2] |

| TNF-α & IL-6 Production | Carrageenan-induced peritonitis | 50, 100, or 200 mg/kg | Significant inhibition | [1][2] |

| Nitric Oxide (NO) Production | Macrophage cell culture | 100 µM α-PA | 63.8% inhibition | [5] |

| Superoxide (O₂⁻) Production | Cell-based assay | 100 µM α-PA | 70.6 ± 4.3% reduction | [5] |

| Protein Denaturation | Heat-induced | 73.2 µg/mL | IC₅₀ for inhibition | [6] |

Key Experimental Protocols

-

Carrageenan-Induced Peritonitis: This common in vivo model is used to induce acute inflammation. Mice are treated with α-PA (e.g., 50, 100, 200 mg/kg) one hour before an intraperitoneal injection of carrageenan. After approximately four hours, peritoneal lavage is collected to quantify neutrophil accumulation (leukocyte counting) and measure cytokine levels (TNF-α, IL-6) via ELISA.[1][2][3]

-

Intravital Microscopy: To visualize leukocyte-endothelial interactions in real-time, the mesenteric microcirculation of an anesthetized animal is exposed. Following treatment with α-PA and an inflammatory stimulus, leukocyte rolling and adhesion within post-capillary venules are observed and quantified.[1][2]

-

Mast Cell Degranulation Assay: Mesenteric tissues from rats are incubated with α-PA before being exposed to compound 48/80, a potent mast cell degranulator. The tissue is then stained (e.g., with toluidine blue) to visualize and quantify the percentage of degranulated mast cells.[1][2]

-

NF-κB Activity Assay: Nuclear factor kappa B (NF-κB) activity is assessed in cell lines (e.g., macrophages). Following stimulation with an inflammatory agent like TNF-α, nuclear extracts are prepared. The translocation of NF-κB subunits (p50/p65) to the nucleus is measured, often by Western blot or electrophoretic mobility shift assay (EMSA), to determine the inhibitory effect of α-PA.[5][7]

Signaling Pathway Diagram: Anti-inflammatory Action

Caption: α-Phellandrene inhibits the NF-κB signaling pathway.

Anticancer Mechanism of Action

This compound exerts cytotoxic effects against various cancer cell lines through multiple mechanisms, including the induction of programmed cell death (apoptosis), autophagy, and cell cycle arrest.

Induction of Apoptosis

α-PA triggers apoptosis through both the intrinsic (mitochondria-dependent) and extrinsic pathways.[8][9]

-

Intrinsic Pathway: In leukemia and colon cancer cells, α-PA induces apoptosis by increasing intracellular reactive oxygen species (ROS) and Ca²⁺ levels.[8][10] This leads to a decrease in the mitochondrial membrane potential (ΔΨm) and promotes the release of pro-apoptotic factors like cytochrome c, apoptosis-inducing factor (AIF), and Endo G from the mitochondria into the cytoplasm.[3][8][10] It also modulates the expression of the Bcl-2 protein family, increasing the levels of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2.[8][9] The released cytochrome c activates caspase-9, which in turn activates the executioner caspase-3, leading to cell death.[3][8][9]

-

Extrinsic Pathway: Evidence suggests α-PA can also initiate the extrinsic apoptotic pathway by increasing the expression and activation of caspase-8.[8][9] Activated caspase-8 can directly activate caspase-3 and also cleave the Bid protein, linking the extrinsic and intrinsic pathways.[8]

Induction of Autophagy

In human liver cancer cells, α-PA has been shown to induce autophagy.[8][11] This process is mediated by the regulation of the AKT/mTOR signaling pathway.[8] α-PA suppresses key proteins in this pathway, including PI3K-I, Akt, and mTOR, which are negative regulators of autophagy.[3] Concurrently, it increases the expression of proteins involved in autophagosome formation, such as Beclin-1 and LC3-II, thereby promoting autophagic cell death.[3][11]

Immuno-modulatory Effects

In vivo studies on leukemia models demonstrate that α-PA can enhance anti-tumor immune responses. Oral administration of α-PA was found to increase the populations of T-cells (CD3+), B-cells (CD19+), and macrophages (Mac-3+).[3][12] It also boosts the phagocytic activity of macrophages and the cytotoxic activity of natural killer (NK) cells, contributing to the clearance of tumor cells.[6][11][12]

Quantitative Data Summary: Anticancer Effects

| Parameter | Cell Line | Treatment/Concentration | Observed Effect | Reference |

| Cell Viability | HT-29 (Colon Cancer) | 250 µM α-PA + 5-FU | Viability reduced to 38.4±4.4% (synergistic effect) | [8] |

| Cell Viability | J5 (Liver Cancer) | 30 µM α-PA (24h) | Viability reduced to 61% | [3] |

| Cell Viability | J5 (Liver Cancer) | 50 µM α-PA (24h) | Viability reduced to 51% | [3] |

| Bax Protein Expression | HT-29 (Colon Cancer) | 50-250 µM α-PA + 5-FU | Significantly higher vs. 5-FU alone (P<0.05) | [8][9] |

| Bcl-2 Protein Expression | HT-29 (Colon Cancer) | 100-250 µM α-PA + 5-FU | Significantly lower vs. 5-FU alone (P<0.05) | [8][9] |

| Immune Cell Population | WEHI-3 Leukemia Model | 25 mg/kg α-PA | Increased B-cell and T-cell proliferation | [12] |

| NK Cell Activity | WEHI-3 Leukemia Model | 25 mg/kg α-PA | Promoted natural killer cell activity | [12] |

Key Experimental Protocols

-

Cell Viability (MTT) Assay: Cancer cells (e.g., HT-29) are seeded in 96-well plates and treated with various concentrations of α-PA, alone or in combination with other agents like 5-fluorouracil (B62378) (5-FU). After a set incubation period (e.g., 24-72 hours), MTT reagent is added. Viable cells reduce the yellow MTT to purple formazan (B1609692) crystals, which are then solubilized. The absorbance, read on a microplate reader, is proportional to the number of viable cells.[9]

-

Apoptosis Analysis by Flow Cytometry: Cells are treated with α-PA and then stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which enters late apoptotic or necrotic cells with compromised membranes). The stained cell population is then analyzed by a flow cytometer to quantify the percentage of cells in early apoptosis, late apoptosis, and necrosis.[8]

-

Western Blotting: This technique is used to measure the expression levels of specific proteins. After α-PA treatment, cell lysates are prepared, and proteins are separated by SDS-PAGE. The separated proteins are transferred to a membrane and probed with primary antibodies specific to target proteins (e.g., Bax, Bcl-2, caspase-3, p-mTOR, LC3-II) and a secondary antibody. Protein bands are visualized and quantified to determine changes in expression.[8][9]

-

Mitochondrial Membrane Potential (MMP) Assay: The integrity of the mitochondrial membrane is assessed using fluorescent dyes like JC-1 or TMRE. In healthy cells, these dyes accumulate in the mitochondria, emitting a strong signal. In apoptotic cells treated with α-PA, the MMP collapses, leading to a decrease in the fluorescent signal, which can be quantified by flow cytometry or fluorescence microscopy.[8][10]

Signaling Pathway Diagram: Apoptosis and Autophagy Induction

Caption: α-Phellandrene induces apoptosis and autophagy in cancer cells.

Antioxidant Mechanism of Action

This compound demonstrates the ability to counteract oxidative stress by bolstering endogenous antioxidant defense systems, particularly under conditions of metabolic stress like hyperglycemia.

Enhancement of Endogenous Antioxidant Enzymes

In a model of high glucose-induced insulin (B600854) resistance in 3T3-L1 adipocytes, α-PA treatment was shown to significantly improve the activities of key antioxidant enzymes.[13] These include superoxide dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GPX), glutathione-s-transferase (GST), and glutathione reductase (GR).[13] Concurrently, it increased the levels of reduced glutathione (GSH) while decreasing intracellular ROS and products of lipid peroxidation, thereby protecting cells from oxidative damage.[13]

Nrf2 Pathway Activation

The mechanism for this enhanced antioxidant defense may involve the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. In silico docking studies revealed that α-PA has a notable binding affinity for Keap1, the cytosolic inhibitor of Nrf2.[13] By binding to Keap1, α-PA may promote the dissociation and nuclear translocation of Nrf2, which then binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant enzymes, leading to their increased expression.

Quantitative Data Summary: Antioxidant Effects

| Parameter | Model System | Treatment/Concentration | Observed Effect | Reference |

| Enzyme Activities | Insulin-resistant 3T3-L1 adipocytes | 65 µM α-PA | Significant improvement in SOD, CAT, GPX, GST, GR | [13] |

| Reduced Glutathione (GSH) | Insulin-resistant 3T3-L1 adipocytes | 65 µM α-PA | Significantly improved levels | [13] |

| Intracellular ROS | Insulin-resistant 3T3-L1 adipocytes | 65 µM α-PA | Significant decrease | [13] |

| Lipid Peroxidation | Insulin-resistant 3T3-L1 adipocytes | 65 µM α-PA | Significant decrease | [13] |

| Nrf2-Keap1 Binding | In silico analysis | N/A | Binding affinity of -5.3 kcal/mol | [13] |

Key Experimental Protocols

-

Induction of Insulin Resistance and Oxidative Stress: Mature 3T3-L1 adipocytes are cultured in a high-glucose (e.g., 25mM) and high-insulin (e.g., 0.6nM) environment to induce a state of insulin resistance and oxidative stress, which serves as the experimental model.[13]

-

Measurement of Antioxidant Enzyme Activity: Following treatment with α-PA, cell lysates are prepared. Spectrophotometric assays are then used to measure the specific activity of enzymes like SOD, CAT, and GPX, based on their ability to catalyze specific reactions that result in a measurable change in absorbance.[13]

-

Intracellular ROS Measurement: Cells are incubated with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is oxidized by intracellular ROS to the highly fluorescent dichlorofluorescein (DCF). The fluorescence intensity, which is proportional to the amount of ROS, is then measured using a fluorometer or flow cytometer.[13]

-

In Silico Docking Studies: Computational methods are used to predict the binding affinity and interaction between a ligand (α-PA) and a target protein (Nrf2-Keap1 complex). Molecular docking software calculates the most likely binding conformation and estimates the binding energy (e.g., -5.3 kcal/mol), providing insight into the potential for direct molecular interaction.[13]

Signaling Pathway Diagram: Antioxidant Action

Caption: α-Phellandrene promotes antioxidant defenses via the Nrf2 pathway.

References

- 1. α-Phellandrene, a cyclic monoterpene, attenuates inflammatory response through neutrophil migration inhibition and mast cell degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Narrative Review on the Bioactivity and Health Benefits of this compound [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Wound healing activity of terpinolene and α-phellandrene by attenuating inflammation and oxidative stress in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 8. α‑Phellandrene enhances the apoptosis of HT‑29 cells induced by 5‑fluorouracil by modulating the mitochondria‑dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. α‑Phellandrene enhances the apoptosis of HT‑29 cells induced by 5‑fluorouracil by modulating the mitochondria‑dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound and this compound-Rich Essential Oils: A Systematic Review of Biological Activities, Pharmaceutical and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound, a natural active monoterpene, influences a murine WEHI-3 leukemia model in vivo by enhancing macrophague phagocytosis and natural killer cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bepls.com [bepls.com]

The Pharmacological Profile of α-Phellandrene: A Technical Guide

Introduction: Alpha-phellandrene (α-PHE), a cyclic monoterpene found in the essential oils of various plants like Eucalyptus, mint, and black pepper, has garnered significant attention for its diverse pharmacological activities.[1][2][3] This technical guide provides an in-depth overview of the core pharmacological effects of α-phellandrene, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action to support researchers, scientists, and drug development professionals.

Anti-inflammatory Effects

α-Phellandrene has demonstrated potent anti-inflammatory properties in several preclinical models.[1][4] Its mechanism of action involves the modulation of key inflammatory mediators, including the reduction of pro-inflammatory cytokines and the inhibition of leukocyte migration.[5][6]

Quantitative Data: Anti-inflammatory Activity

| Model | Species | α-Phellandrene Dose | Effect | Reference |

| Carrageenan-induced peritonitis | Mice | 50, 100, 200 mg/kg (p.o.) | Prevented neutrophil accumulation | [6] |

| Carrageenan-induced pleurisy | Mice | 50, 100, 200 mg/kg (p.o.) | Inhibited leukocyte rolling and adhesion | [6] |

| Ifosfamide-induced hemorrhagic cystitis | Mice | 12.5, 25, 50 mg/kg | Reduced vascular protein leakage | [1] |

| Ifosfamide-induced hemorrhagic cystitis | Mice | 25 mg/kg | Restored IL-1β and TNF-α levels, reduced bladder damage | [1] |

| LPS-stimulated macrophages | In vitro | 100 µM | 63.8% inhibition of nitric oxide (NO) production | [7] |

Experimental Protocols

Carrageenan-Induced Peritonitis in Mice:

-

Animals: Male Swiss mice.

-

Treatment: Animals were orally pre-treated with α-phellandrene (50, 100, or 200 mg/kg) or a vehicle control.

-

Induction: One hour after treatment, peritonitis was induced by an intraperitoneal injection of carrageenan.

-

Assessment: Four hours post-induction, animals were euthanized, and the peritoneal cavity was washed. The levels of pro-inflammatory cytokines IL-6 and TNF-α in the peritoneal lavage were measured by ELISA. Leukocyte rolling and adhesion were examined using intravital microscopy of the mesenteric microcirculation.[1][6]

Ifosfamide-Induced Hemorrhagic Cystitis in Mice:

-

Animals: Male Swiss mice.

-

Induction: Hemorrhagic cystitis was induced by a single intraperitoneal injection of ifosfamide.

-

Treatment: α-Phellandrene was administered orally at doses of 12.5, 25, and 50 mg/kg.

-

Assessment: Bladder damage was assessed macroscopically and histologically. Myeloperoxidase (MPO) activity, malondialdehyde (MDA) levels, nitrite/nitrate (NOx) levels, superoxide (B77818) dismutase (SOD) activity, and reduced glutathione (B108866) (GSH) levels were measured in bladder tissue.[8]

Signaling Pathway: Anti-inflammatory Action

References

- 1. A Narrative Review on the Bioactivity and Health Benefits of this compound [mdpi.com]

- 2. A Narrative Review on the Bioactivity and Health Benefits of this compound - ProQuest [proquest.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. α-Phellandrene, a cyclic monoterpene, attenuates inflammatory response through neutrophil migration inhibition and mast cell degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Wound healing activity of terpinolene and α-phellandrene by attenuating inflammation and oxidative stress in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. α-Phellandrene attenuates tissular damage, oxidative stress, and TNF-α levels on acute model ifosfamide-induced hemorrhagic cystitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of α-Phellandrene in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Phellandrene is a cyclic monoterpene found in the essential oils of various plants, contributing to their characteristic aroma and possessing a range of biological activities, including antimicrobial and anti-inflammatory properties. This technical guide provides an in-depth overview of the α-phellandrene biosynthesis pathway in plants, from the precursor molecules to the final product. It includes quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in phytochemistry, biotechnology, and drug development.

The α-Phellandrene Biosynthesis Pathway

The formation of α-phellandrene originates from the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). These precursors are synthesized through two distinct pathways in plants: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids. For monoterpenes like α-phellandrene, the MEP pathway is the primary source of IPP and DMAPP.

These C5 units are then condensed to form geranyl diphosphate (GPP), the direct precursor for most monoterpenes. The final and committing step in α-phellandrene biosynthesis is the cyclization of GPP, or its isomers neryl diphosphate (NPP) and linalyl diphosphate (LPP), catalyzed by a specific monoterpene synthase, namely a phellandrene synthase. The reaction proceeds through a series of carbocation intermediates. The initial cyclization of the substrate forms a menthyl or α-terpinyl cation, which then undergoes a 1,3-hydride shift to form the phellandryl cation. A final deprotonation step yields α-phellandrene.[1]

Upstream Pathways: MEP and MVA

dot

Caption: Overview of the MEP and MVA pathways leading to monoterpene precursor synthesis.

α-Phellandrene Synthesis from GPP

dot

Caption: Biosynthesis of α-phellandrene from GPP and its isomers.

Quantitative Data

α-Phellandrene Content in Various Plant Species

The concentration of α-phellandrene varies significantly among different plant species and even between different parts of the same plant. The following table summarizes the α-phellandrene content in the essential oils of several plants.

| Plant Species | Plant Part | Extraction Method | α-Phellandrene Content (%) | Reference |

| Foeniculum vulgare | Aerial parts | Steam Distillation (SD) | 82.1 | [1] |

| Anethum graveolens | Not specified | Not specified | 70.2 | [1] |

| Canarium ovatum | Resin | Not specified | 64.9 | [1] |

| Monodora myristica | Seeds | Not specified | 53.0 | [1] |

| Turmeric leaf | Leaf | Not specified | 54.0 | [1] |

| Boswellia sacra | Not specified | Not specified | 42.0 | [1] |

| Eucalyptus elata | Not specified | Not specified | 35.0 | [1] |

| Dill weed | Not specified | Not specified | 30.0 | [1] |

| Eucalyptus dives | Not specified | Not specified | 17.0 | [1] |

Kinetic Parameters of a Phellandrene Synthase

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Reference |

| β-Phellandrene Synthase (LaβPHLS) | GPP | 6.55 | 1.75 x 10-2 | [2][3] |

Experimental Protocols

Heterologous Expression and Purification of a Recombinant Phellandrene Synthase

This protocol describes the expression of a terpene synthase in E. coli and its subsequent purification, adapted from methods for β-phellandrene synthase.

dot

Caption: Workflow for heterologous expression and purification of a terpene synthase.

Methodology:

-

Cloning: The open reading frame of the phellandrene synthase gene is amplified from cDNA and cloned into an expression vector (e.g., pET-28a(+)) containing an N-terminal His-tag.

-

Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain, such as BL21 (DE3).

-

Expression:

-

A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium with the appropriate antibiotic and grown overnight.

-

The starter culture is used to inoculate a larger volume of LB medium and grown at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

-

The culture is then incubated at a lower temperature (e.g., 16-20°C) for 16-20 hours to enhance the yield of soluble protein.

-

Cells are harvested by centrifugation.

-

-

Purification:

-

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lysed by sonication on ice.

-

The lysate is clarified by centrifugation to remove cell debris.

-

The supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity column.

-

The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM).

-

The recombinant protein is eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).

-

The purified protein is desalted and buffer-exchanged into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT).

-

In Vitro Phellandrene Synthase Assay

This protocol outlines a method for determining the activity and product profile of a purified phellandrene synthase.

Materials:

-

Purified phellandrene synthase

-

Assay buffer: 50 mM HEPES (pH 7.0), 10 mM MgCl2, 5 mM DTT

-

Substrate: Geranyl diphosphate (GPP)

-

Organic solvent for extraction: n-Hexane or pentane

-

Gas chromatography vials

Methodology:

-

Prepare a reaction mixture in a glass vial containing the assay buffer and GPP (final concentration of ~50 µM).

-

Initiate the reaction by adding the purified enzyme (e.g., 5-10 µg).

-

Overlay the reaction mixture with an equal volume of n-hexane to trap the volatile products.

-

Incubate the reaction at 30°C for 1-2 hours.

-

Vortex the vial to ensure complete extraction of the products into the organic layer.

-

Centrifuge briefly to separate the phases.

-

Transfer the organic layer to a new vial for GC-MS analysis.

Quantification of α-Phellandrene by GC-MS

This protocol provides a general method for the analysis and quantification of α-phellandrene in the product of an enzyme assay or an essential oil sample.

dot

References

- 1. Alpha-Phellandrene and this compound-Rich Essential Oils: A Systematic Review of Biological Activities, Pharmaceutical and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cloning and functional characterization of β-phellandrene synthase from Lavandula angustifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Toxicological Profile of alpha-Phellandrene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Phellandrene (α-phellandrene) is a cyclic monoterpene naturally occurring in the essential oils of various plants, including Eucalyptus and Pinus species. It is utilized in the fragrance and flavor industries and is being investigated for its potential pharmacological activities. This technical guide provides a comprehensive overview of the toxicological profile of α-phellandrene, synthesizing available data on its acute toxicity, genotoxicity, carcinogenicity, reproductive and developmental effects, skin sensitization, and metabolic pathways. The information is presented to support safety assessments and guide future research and development.

Acute Toxicity

The acute toxicity of α-phellandrene has been evaluated through oral, dermal, and inhalation routes of exposure.

Oral Toxicity

The acute oral toxicity of α-phellandrene in rats is low. The median lethal dose (LD50) has been reported to be 5700 mg/kg body weight.[1][2] In a study following OECD Guideline 401, administration of a single oral dose of 2200 mg/kg to Wistar rats resulted in no mortalities or clinical signs of toxicity over a 14-day observation period.[3]

Dermal Toxicity

The acute dermal toxicity of α-phellandrene is also considered to be low. A study conducted in rabbits according to OECD Test Guideline 402 determined the dermal LD50 to be greater than 5,000 mg/kg. Another study in Wistar rats, following OECD Guideline 402, showed no mortalities or clinical effects at a dose of 2000 mg/kg.[3]

Inhalation Toxicity

Quantitative data on the acute inhalation toxicity of α-phellandrene is limited. One study in Wistar rats exposed to an aerosol of a substance containing α-phellandrene at a concentration of 5.3 mg/L for 4 hours reported no mortalities.[3] However, clinical effects such as irregular respiration and changes in posture were observed.[3] For the structurally related monoterpene, d-limonene, a No Observed Adverse Effect Concentration (NOAEC) of 54.3 mg/m³ has been reported in a 2-week inhalation study in rats.[4]

Summary of Acute Toxicity Data

| Endpoint | Species | Route | Value | Reference(s) |

| LD50 | Rat | Oral | 5700 mg/kg | [1][2] |

| LD50 | Rat | Oral | > 2200 mg/kg | [3] |

| LD50 | Rabbit | Dermal | > 5000 mg/kg | |

| LD50 | Rat | Dermal | > 2000 mg/kg | [3] |

| LC50 | Rat | Inhalation | No data available | - |

| NOAEC (read-across) | Rat | Inhalation | 54.3 mg/m³ (d-limonene) | [4] |

Skin Irritation and Sensitization

Skin Irritation

This compound is generally not considered to be a primary skin irritant.[1] However, some sources indicate that it may cause mild skin irritation.[5]

Skin Sensitization

There is evidence to suggest that α-phellandrene is a skin sensitizer (B1316253). A Local Lymph Node Assay (LLNA) conducted in mice yielded a positive result, indicating its potential to cause allergic contact dermatitis. It has also been identified as a frequent reacting sensitizer in studies on contact allergies related to essential oils.[6]

Experimental Protocol: Local Lymph Node Assay (LLNA)

The Local Lymph Node Assay (LLNA) is a method for identifying potential skin sensitizers. The protocol generally follows OECD Test Guideline 429.

Methodology:

-

Animals: Typically, female CBA/J mice are used.

-

Dose and Administration: Various concentrations of the test substance (α-phellandrene) in a suitable vehicle (e.g., acetone/olive oil) are applied to the dorsal surface of the ears of the mice for three consecutive days.

-

Cell Proliferation Measurement: On day 5, the mice are injected intravenously with a radiolabeled substance (e.g., ³H-methyl thymidine).

-

Sample Collection and Processing: After a set period, the draining auricular lymph nodes are excised, and a single-cell suspension is prepared.

-

Data Analysis: The incorporation of the radiolabel is measured as an indicator of lymphocyte proliferation. A stimulation index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is generally considered a sensitizer if the SI is 3 or greater.

Genotoxicity

The genotoxicity of α-phellandrene has been investigated in multiple assays with conflicting results.

Positive Genotoxicity Finding

A study utilizing the Drosophila melanogaster Somatic Mutation and Recombination Test (SMART), also known as the wing spot test, found evidence of genotoxicity.[6] The frequency of mutant spots was significantly increased at the lowest tested concentration of 1.5 µL/mL.[6]

Experimental Protocol: Drosophila Wing Spot Test (SMART)

The Somatic Mutation and Recombination Test (SMART) is an in vivo assay that detects the loss of heterozygosity in the somatic cells of Drosophila melanogaster.

Methodology:

-

Crosses: Two specific strains of Drosophila with genetic markers on the third chromosome (e.g., multiple wing hairs, mwh, and flare, flr³) are crossed.

-

Larval Exposure: The resulting trans-heterozygous larvae are exposed to the test substance (α-phellandrene) by feeding.

-

Development: The larvae develop into adult flies.

-

Wing Analysis: The wings of the adult flies are mounted on slides and examined under a microscope for the presence of mosaic spots (clones of cells with a mutant phenotype).

-

Data Analysis: The frequency of different types of spots (small single spots, large single spots, and twin spots) is recorded and statistically compared to a negative control group. An increase in the frequency of spots indicates a genotoxic effect.

Negative Genotoxicity Findings

Carcinogenicity

There is currently a lack of long-term carcinogenicity studies on α-phellandrene.[6][8] It is not listed as a carcinogen by the International Agency for Research on Cancer (IARC) or the National Toxicology Program (NTP).[1][2]

Reproductive and Developmental Toxicity

Data on the reproductive and developmental toxicity of α-phellandrene are limited. A combined repeated dose toxicity study with a reproduction/developmental toxicity screening test (OECD 422) has been conducted on (-)-(R)-α-phellandrene.[4] While the study concluded a Margin of Exposure (MOE) greater than 100 for the reproductive toxicity endpoint, detailed results of this study are not publicly available.[4]

Metabolism

The metabolism of α-phellandrene involves biotransformation into various metabolites. In vivo, it is metabolized into p-menthane (B155814) derivatives. Microorganisms can also biotransform α-phellandrene into metabolites such as 5-p-menthene-1,2-diol, p-mentha-1(7),5-dien-2-ol, and 5-p-menthen-2-one.[8] The specific cytochrome P450 (CYP) enzymes involved in the mammalian metabolism of α-phellandrene have not been fully elucidated. As with other terpenes, it is likely that CYP enzymes in the liver, such as those from the CYP1, CYP2, and CYP3 families, play a role in its oxidative metabolism.[9][10]

Signaling Pathways

Much of the research on the signaling pathways involving α-phellandrene has focused on its potential therapeutic effects, particularly its anti-cancer and anti-inflammatory properties.

Anti-Cancer Effects

In the context of cancer, α-phellandrene has been shown to induce apoptosis and autophagy in cancer cells. In human colon cancer cells, it enhances the apoptotic effect of 5-fluorouracil (B62378) by modulating the mitochondria-dependent pathway, involving the upregulation of caspases-3, -8, and -9, as well as Bid and cytochrome c.[11][12] In human liver cancer cells, it has been found to trigger autophagy by affecting the AKT/LC3II/mTOR signaling pathway.[11][12]

Anti-Inflammatory Effects

The anti-inflammatory properties of α-phellandrene are thought to be mediated through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.[8] It may also exert its effects by preventing NF-κB activity and inhibiting neutrophil migration.[13]

It is important to note that these signaling pathways are associated with the pharmacological activities of α-phellandrene and are not necessarily indicative of toxicological mechanisms at relevant exposure levels.

Conclusion

This compound exhibits low acute oral and dermal toxicity. However, it is a skin sensitizer and has shown some evidence of genotoxicity in an in vivo insect assay, although other assessments have concluded it is not genotoxic. Data on its inhalation toxicity, carcinogenicity, and reproductive and developmental toxicity are limited. Further research is needed to fully characterize its toxicological profile, including clarification of its genotoxic potential through a comprehensive battery of tests, and to investigate its long-term effects. A deeper understanding of its metabolic pathways in mammals, including the specific CYP enzymes involved, would also be beneficial for a more complete safety assessment. This information is crucial for ensuring the safe use of α-phellandrene in various applications and for guiding the development of any potential therapeutic uses.

References

- 1. repeated-dose toxicity studies: Topics by Science.gov [science.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. This compound and this compound-Rich Essential Oils: A Systematic Review of Biological Activities, Pharmaceutical and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 5. This compound, 99-83-2 [thegoodscentscompany.com]

- 6. realmofcaring.org [realmofcaring.org]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. A Narrative Review on the Bioactivity and Health Benefits of this compound | MDPI [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. α‑Phellandrene enhances the apoptosis of HT‑29 cells induced by 5‑fluorouracil by modulating the mitochondria‑dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. The cytochrome P450 isoenzyme and some new opportunities for the prediction of negative drug interaction in vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to α-Phellandrene Isomers and Their Characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Phellandrene, a cyclic monoterpene, exists as two main isomers, α-phellandrene and β-phellandrene, which are found in the essential oils of various plants, including Eucalyptus species, mint, pepper, and pine.[1][2] These isomers, while structurally similar, exhibit distinct characteristics and a wide range of biological activities that are of significant interest to the pharmaceutical and scientific communities. This technical guide provides a comprehensive overview of the physicochemical properties, biological effects, and underlying mechanisms of action of α- and β-phellandrene, with a focus on their potential as therapeutic agents. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate further research and drug development.

Physicochemical Properties

α-Phellandrene and β-phellandrene are double-bond isomers with the same molecular formula (C10H16) and molar mass.[3] In α-phellandrene, both double bonds are endocyclic, whereas in β-phellandrene, one is exocyclic.[3][4] Both isomers are colorless oils, insoluble in water but miscible with organic solvents like ether.[3][4] Key physicochemical properties are summarized in Table 1 for easy comparison.

| Property | α-Phellandrene | β-Phellandrene | References |

| Molecular Formula | C10H16 | C10H16 | [3] |

| Molar Mass | 136.24 g/mol | 136.24 g/mol | [3] |

| Appearance | Colorless oil | Colorless oil | [3] |

| Density | 0.846 g/cm³ | 0.85 g/cm³ | [3][4] |

| Boiling Point | 171-172 °C | 171-172 °C | [3][4] |

| Optical Rotation | Specific rotation varies for (+) and (-) enantiomers | Specific rotation varies for enantiomers | [5] |

| Solubility | Insoluble in water; miscible with ether | Insoluble in water; miscible with ether | [3][4] |

Biological Activities and Therapeutic Potential

Both α- and β-phellandrene have demonstrated a spectrum of biological activities, positioning them as promising candidates for drug development. These activities include anti-inflammatory, anti-cancer, and antimicrobial effects.

Anti-inflammatory Activity

α-Phellandrene has been shown to possess significant anti-inflammatory properties.[6][7] It attenuates inflammatory responses by inhibiting neutrophil migration and mast cell degranulation.[6] Mechanistically, α-phellandrene can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[6][7] This is believed to occur through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Anti-cancer Activity

Both isomers have exhibited potential as anti-cancer agents. α-Phellandrene has been reported to induce apoptosis in leukemia cells and enhance the apoptotic effects of chemotherapeutic agents in colon cancer cells.[8] The mechanism often involves the mitochondria-dependent pathway, characterized by the regulation of Bcl-2 family proteins and activation of caspases.[8] β-Phellandrene has also been shown to induce apoptosis in various cancer cell lines.

Antimicrobial Activity

α-Phellandrene and β-phellandrene have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[1] Their lipophilic nature allows them to disrupt the cell membranes of microorganisms, leading to leakage of cellular contents and ultimately cell death.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for evaluating the biological activities of phellandrene isomers.

Isolation of α-Phellandrene by Steam Distillation